molecular formula C24H24FN3O5 B7759959 MFCD03285756

MFCD03285756

Cat. No.: B7759959
M. Wt: 453.5 g/mol
InChI Key: QNFBTAWHZKLQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03285756 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03285756 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:

    Step 1 Initial Reaction: - The initial reaction involves the combination of precursor chemicals under controlled temperatures and pressures.

    Step 2 Intermediate Formation: - The intermediate compounds are formed through a series of reactions, often involving catalysts to speed up the process.

    Step 3 Final Synthesis: - The final step involves the purification and crystallization of this compound to achieve the desired purity and structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: - Large quantities of precursor chemicals are reacted in industrial reactors.

    Purification: - The crude product is purified using techniques such as distillation, crystallization, and chromatography.

    Quality Control: - The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD03285756 undergoes various chemical reactions, including:

    Oxidation: - The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: - Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: - Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidizing Agents: - Potassium permanganate, hydrogen peroxide.

    Reducing Agents: - Sodium borohydride, lithium aluminum hydride.

    Catalysts: - Palladium on carbon, platinum.

Major Products

Scientific Research Applications

MFCD03285756 has a wide range of applications in scientific research:

    Chemistry: - Used as a reagent in organic synthesis and catalysis.

    Biology: - Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: - Investigated for its therapeutic potential in treating various diseases.

    Industry: - Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD03285756 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. These interactions can lead to changes in cellular processes, making this compound a valuable tool in research and potential therapeutic applications.

Conclusion

This compound is a compound with significant potential in multiple scientific fields Its unique properties and versatile applications make it a subject of ongoing research and interest

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(2-phenoxyacetyl)piperazin-1-yl]quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O5/c1-2-26-14-18(24(31)32)23(30)17-12-19(25)21(13-20(17)26)27-8-10-28(11-9-27)22(29)15-33-16-6-4-3-5-7-16/h3-7,12-14H,2,8-11,15H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFBTAWHZKLQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)COC4=CC=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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